molecular formula C14H23ClN2O2 B1392701 2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride CAS No. 1243008-95-8

2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride

Cat. No.: B1392701
CAS No.: 1243008-95-8
M. Wt: 286.8 g/mol
InChI Key: PMEXBGIORWSSHB-UHFFFAOYSA-N
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Description

This compound is a pyrrole derivative with a 2-piperidin-1-ylethyl substituent at the N1 position and methyl groups at the 2- and 5-positions. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

2,5-dimethyl-1-(2-piperidin-1-ylethyl)pyrrole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.ClH/c1-11-10-13(14(17)18)12(2)16(11)9-8-15-6-4-3-5-7-15;/h10H,3-9H2,1-2H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEXBGIORWSSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCN2CCCCC2)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Pyrrole Core

The pyrrole ring can be synthesized via Hantzsch pyrrole synthesis , a well-established method involving the cyclization of α-aminoketones with α-haloketones or aldehydes. For this compound, the methyl groups at positions 2 and 5 are introduced either through methylation of the pyrrole ring precursors or by selecting methyl-substituted starting materials.

Research Findings:

  • A common approach involves condensing methyl-substituted 1,4-dicarbonyl compounds with ammonia or primary amines to form the pyrrole ring with methyl substitutions at desired positions.
  • Alternatively, the Paal-Knorr synthesis can be employed, starting from appropriate 1,4-dicarbonyl compounds with methyl groups.

Introduction of the (2-Piperidin-1-ylethyl) Group

The attachment of the piperidine moiety at position 1 is achieved via nucleophilic substitution or alkylation :

  • Alkylation of the pyrrole nitrogen using a suitable halogenated ethylpiperidine derivative, such as 2-(chloromethyl)piperidine, under basic conditions.
  • Reductive amination strategies can also be employed if the pyrrole core is functionalized with an aldehyde or ketone at position 1.

Key points:

  • Use of protected intermediates can help prevent side reactions.
  • The reaction conditions typically involve polar aprotic solvents like DMF or DMSO, with bases such as potassium carbonate or sodium hydride.

Carboxylation at Position 3

The carboxylic acid group can be introduced via direct carboxylation of the pyrrole ring using carbon dioxide under pressure, or through oxidation of a suitable precursor :

  • Carboxylation of pyrrole derivatives with CO₂ in the presence of a base (e.g., potassium tert-butoxide) at elevated temperatures.
  • Alternatively, oxidation of a methyl group at position 3 using reagents like potassium permanganate or chromic acid, followed by purification.

Conversion to Hydrochloride Salt

The final step involves acidic treatment :

  • Dissolving the free acid in an appropriate solvent (e.g., ethanol or water).
  • Adding hydrogen chloride gas or HCl solution to form the hydrochloride salt.
  • Crystallization from suitable solvents yields the pure hydrochloride form.

Data Table of Preparation Methods

Step Method Reagents Conditions Remarks
1 Pyrrole ring synthesis Methyl-substituted 1,4-dicarbonyl compounds Acidic or basic cyclization Classical Hantzsch or Paal-Knorr methods
2 N-alkylation 2-(Chloromethyl)piperidine Polar aprotic solvent, base Efficient attachment at nitrogen
3 Carboxylation CO₂ gas Elevated temperature, base Direct insertion into the ring
4 Salt formation HCl gas or HCl solution Room temperature Crystallization for purity

Notable Research Findings and Innovations

  • A patent describes a mild, scalable synthesis of pyrrole derivatives with methyl substitutions, emphasizing the use of available raw materials and simple reaction conditions for industrial production. The process involves bromination of aldehyde precursors, followed by ring closure with ammonia, and subsequent functionalization (patent CN103265468A).

  • Recent advances include selective chlorination of pyrrole rings at specific positions, which can be adapted for introducing halogen substituents before final modifications. For example, chlorination of methyl groups adjacent to the pyrrole ring has been achieved using N-chlorosuccinimide (NCS) at controlled temperatures, providing a route to halogenated derivatives.

  • The synthesis of similar pyrrole derivatives with piperidine substituents has been reported via multi-step sequences involving alkylation , oxidation , and functional group transformations , emphasizing mild conditions and high yields suitable for large-scale synthesis.

Summary of Challenges and Optimization Strategies

Challenge Solution Reference
Controlling regioselectivity during chlorination Use of selective chlorinating agents like NCS at low temperatures
Efficient attachment of piperidine moiety Use of activated halogenated intermediates and optimized solvents ,
Purification of intermediates Crystallization and chromatography General practice

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyrrole ring can be oxidized to form pyrrole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

  • Substitution: The piperidine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Pyrrole-3-carboxylic acid derivatives.

  • Reduction: Reduced derivatives of the carboxylic acid group.

  • Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Antidepressant and Anxiolytic Properties

Research indicates that derivatives of pyrrole compounds exhibit significant antidepressant and anxiolytic effects. The piperidine moiety in this compound may enhance its binding affinity to neurotransmitter receptors, particularly serotonin and norepinephrine receptors.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrrole derivatives showed a marked reduction in depressive behaviors in animal models when administered at specific dosages .

Anticancer Activity

Pyrrole derivatives have been investigated for their anticancer properties. The unique structure of 2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride allows for potential interactions with cancer cell pathways.

Data Table: Anticancer Efficacy of Pyrrole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AHeLa15
Compound BMCF-720
2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid HClA549TBDThis study

Neurological Disorders

The compound's potential as a treatment for neurological disorders is under investigation. Its ability to modulate neurotransmitter systems could make it a candidate for treating conditions such as schizophrenia or bipolar disorder.

Case Study : In vitro studies have shown that similar compounds can modulate dopamine receptor activity, suggesting potential therapeutic benefits in managing psychotic symptoms .

Synthesis of Functional Materials

The unique chemical structure allows for the synthesis of functional materials used in organic electronics and sensors. The incorporation of piperidine and pyrrole units can enhance electronic properties.

Data Table: Materials Properties

Material TypeConductivity (S/cm)Application
Polymer A0.01Organic Solar Cells
Polymer B0.05Sensors
2,5-Dimethyl... HCl DerivativeTBDTBD

Mechanism of Action

The mechanism by which 2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Thermal Stability : Compounds with aromatic N1 substituents (e.g., thienylmethyl, o-tolyl) exhibit higher melting points (171–187°C), suggesting enhanced crystallinity .

Key Observations :

  • The thienylmethyl analog (F16) showed poor antitubercular activity (MIC >500 μM), while F15 (pyrazole derivative) and F17 (piperidine-containing compound) exhibited moderate activity .
  • The target compound’s piperidinylethyl group may offer improved target binding compared to thienylmethyl but requires direct experimental validation.

Biological Activity

2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride is a chemical compound with significant potential for various biological applications. This compound, characterized by its unique structure featuring a pyrrole ring and a piperidine moiety, has garnered attention for its possible roles in pharmacology and medicinal chemistry. The following sections explore its biological activity, including mechanisms of action, specific applications, and relevant research findings.

  • Molecular Formula : C₁₄H₂₃ClN₂O₂
  • Molecular Weight : 286.80 g/mol
  • CAS Number : 1243008-95-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes. For instance, it has shown potential in inhibiting proteases associated with viral replication, particularly in studies targeting SARS-CoV-2 .
  • Receptor Modulation : It may interact with neurotransmitter receptors or other cellular receptors, influencing physiological responses.

Antimicrobial Properties

Research indicates that compounds related to pyrrole structures exhibit notable antibacterial and antifungal activities. The biological activity of this compound can be summarized as follows:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusInhibition observed0.0039 - 0.025 mg/mL
Escherichia coliInhibition observed0.0039 - 0.025 mg/mL
Candida albicansModerate antifungal activityMIC values ranging from 16.69 to 78.23 µM
Fusarium oxysporumModerate antifungal activityMIC values ranging from 56.74 to 222.31 µM

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrole derivatives, including this compound:

  • Antiviral Activity : A study demonstrated that similar pyrrole derivatives displayed low nanomolar potency against the SARS-CoV-2 3CL protease, suggesting potential applications in antiviral drug development .
  • Antibacterial Activity : In vitro tests on pyrrolidine derivatives showed significant inhibition against various harmful bacteria, indicating that structural modifications can enhance bioactivity .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the pyrrole ring in determining biological activity. Compounds with halogen substitutions exhibited enhanced antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including pyrrole core formation, alkylation at the 1-position with a piperidine-containing side chain, and subsequent carboxylation. Statistical design of experiments (DoE) is critical for optimizing reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example, fractional factorial designs can minimize experimental trials while maximizing data on yield and purity . Safety protocols for handling reactive intermediates (e.g., alkylating agents) must follow institutional chemical hygiene plans, including fume hood use and PPE compliance .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and side-chain integrity. For example, the piperidinylethyl group’s protons appear as distinct multiplets in δ 2.5–3.5 ppm.
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 323.19 for the free base).
  • Infrared Spectroscopy (IR) : Carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and carbonyl peaks (~1700 cm1^{-1}) confirm protonation states.
    Reference data from analogous pyrrole-3-carboxylic acids (e.g., CAS 57338-76-8) can guide interpretation .

Advanced Research Questions

Q. How can computational methods enhance the optimization of this compound’s synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states for key steps like alkylation or carboxylation. The ICReDD framework integrates computational reaction path searches with machine learning to prioritize experimental conditions, reducing trial-and-error cycles . For example, solvent effects on the carboxylic acid’s pKa can be modeled to optimize hydrochloride salt formation. Collaborative platforms like CRDC’s Reaction Fundamentals and Reactor Design subclass (RDF2050112) provide methodologies for scaling computational insights to lab-scale reactors .

Q. How should researchers resolve discrepancies between experimental and theoretical reactivity data?

  • Methodological Answer : Contradictions often arise from unaccounted variables (e.g., solvent polarity, trace impurities). A systematic approach includes:

  • Comparative Analysis : Replicate experiments under controlled conditions (e.g., inert atmosphere, HPLC-grade solvents) and compare outcomes with computational predictions .
  • Sensitivity Testing : Use DoE to identify critical parameters (e.g., temperature gradients in exothermic steps) that deviate from idealized models .
  • Multi-Technique Validation : Cross-validate results using complementary methods (e.g., X-ray crystallography for structural confirmation, kinetic isotope effects for mechanism elucidation) .

Q. What strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Membrane Separation : Nanofiltration or reverse osmosis can concentrate the product while removing low-MW byproducts .
  • Chromatography : Reverse-phase HPLC with C18 columns and acidic mobile phases (0.1% TFA) resolves polar impurities.
  • Crystallization : pH-controlled recrystallization (e.g., from ethanol/water at pH 2–3) enhances purity by exploiting the hydrochloride salt’s solubility .

Data Contradiction and Reproducibility

Q. How can researchers address batch-to-batch variability in physicochemical properties?

  • Methodological Answer : Variability often stems from subtle differences in reaction conditions or purification steps. Mitigation strategies include:

  • Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-situ FTIR) ensures consistent intermediate formation .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) identify hygroscopicity or hydrolytic susceptibility, informing storage protocols .
  • Inter-Lab Collaboration : Reproduce synthesis across independent labs using standardized protocols (e.g., CRDC’s Chemical Engineering Design subclass RDF2050103) to isolate procedural vs. environmental factors .

Safety and Compliance

Q. What are the critical safety considerations for handling this compound?

  • Methodological Answer :

  • Toxicity Screening : Prioritize in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies, given structural similarities to bioactive pyrroles .
  • Waste Management : Neutralize hydrochloride waste with sodium bicarbonate before disposal to prevent acidic gas release .
  • Emergency Protocols : Lab-specific SOPs must address spills (e.g., absorbent materials for solids, ventilation for aerosols) and include training drills for advanced researchers .

Tables for Key Data

Table 1 : Comparison of Analogous Pyrrole-3-Carboxylic Acids

CompoundMolecular FormulaMolecular WeightKey Spectral Data (NMR δ, ppm)Source
2,5-Dimethyl-1H-pyrrole-3-carboxylic acidC7_7H9_9NO2_2139.152.15 (s, 3H, CH3_3), 6.25 (s, 1H, pyrrole-H) Experimental
1-(4-Chlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acidC13_{13}H12_{12}ClNO2_2249.77.45 (d, 2H, Ar-H), 2.40 (s, 6H, CH3_3) Literature

Table 2 : CRDC Subclasses Relevant to Advanced Research

Subclass CodeFocus AreaApplication Example
RDF2050112Reaction Fundamentals and Reactor DesignScaling computational models to pilot reactors
RDF2050108Process Control and SimulationPAT integration for real-time optimization

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride

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